molecular formula C13H23NO3 B13010628 Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate

Cat. No.: B13010628
M. Wt: 241.33 g/mol
InChI Key: VVMJNUVBVOIXIV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material. This compound can be synthesized through the reaction of azetidine with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-6-11(15)9(2)10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

VVMJNUVBVOIXIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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